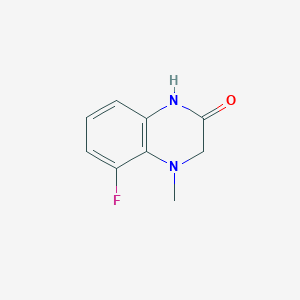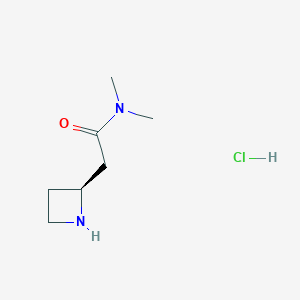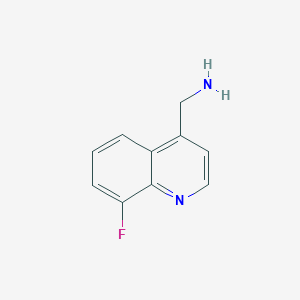![molecular formula C7H3ClN4 B11912183 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 2-position. This compound is a white crystalline solid, soluble in organic solvents, and is known for its versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . The use of robust reaction conditions and efficient purification methods is crucial for large-scale production.
化学反应分析
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper, these reactions are valuable in the synthesis of complex organic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Cross-Coupling Reactions: Employs palladium or copper catalysts with appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学研究应用
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has significant applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Additionally, its derivatives have shown potential as antiviral and anticancer agents . The compound’s unique structure and reactivity make it an ideal candidate for drug discovery and development.
作用机制
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound interferes with key signaling pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyano group at the 2-position but shares the core structure.
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to the presence of both the chlorine atom and the cyano group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and drug development .
属性
分子式 |
C7H3ClN4 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC 名称 |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-4-1-2-10-7(4)12-5(3-9)11-6/h1-2H,(H,10,11,12) |
InChI 键 |
UTQOOKQBIULNEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=NC(=N2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)



![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)




![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)

![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)
